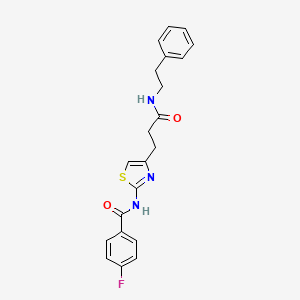

4-fluoro-N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-fluoro-N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)benzamide” contains several functional groups. It has a thiazole ring, which is a heterocyclic compound containing sulfur and nitrogen . It also contains a benzamide group, which is a type of amide. The compound also has a fluoro group attached to the benzene ring.

Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The benzamide group consists of a benzene ring attached to an amide group.Chemical Reactions Analysis

Thiazole derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . Benzamides can undergo reactions typical of amides, such as hydrolysis .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of the specific compound would depend on the other functional groups present.Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Research into compounds structurally related to 4-fluoro-N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)benzamide has shown promising antimicrobial properties. Novel fluorine-containing compounds, including thiazol-2-yl and quinazolinone motifs, have been synthesized and tested for their potential as antimicrobial agents. These compounds exhibit significant in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria as well as fungi. Their synthesis involves Knoevenagel condensation and has been characterized by various spectral techniques. The presence of fluorine is essential for enhancing antimicrobial activity, highlighting the role of fluorinated compounds in the development of new antimicrobial agents (Desai, Vaghani, & Shihora, 2013). Another study using microwave-induced synthesis methods to create fluorobenzamides containing thiazole and thiazolidine motifs further supports the efficacy of fluorinated compounds in antimicrobial applications. These synthesized compounds were also shown to be highly active against selected bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013).

Fluorescence Chemosensors

Fluorinated benzothiazoles and related compounds have been explored for their utility as fluorescent chemosensors. A particular focus has been on the development of sensors with high selectivity for specific ions in neutral buffer aqueous solutions. These studies demonstrate the potential of fluorinated thiazole compounds in environmental monitoring and biological applications, where selective and sensitive detection of metal ions is crucial (Cao et al., 2011).

Corrosion Inhibition

Fluorinated benzothiazole derivatives have been evaluated as corrosion inhibitors for carbon steel in acidic environments. These studies reveal that certain benzothiazole derivatives offer exceptional protection against steel corrosion, surpassing the efficiency of previously reported inhibitors. The research highlights the dual mechanism of adsorption, both physical and chemical, onto the metal surface, providing insights into the development of more effective corrosion inhibitors (Hu et al., 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-fluoro-N-[4-[3-oxo-3-(2-phenylethylamino)propyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O2S/c22-17-8-6-16(7-9-17)20(27)25-21-24-18(14-28-21)10-11-19(26)23-13-12-15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,23,26)(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOKYPXOTCUOPFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[6-(1,2,4-Triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid](/img/structure/B2818098.png)

![6,7-dimethoxy-3-(2-thienylmethyl)-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2818099.png)

![tert-Butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2818103.png)

![N-(4-bromophenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2818105.png)

![4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine](/img/structure/B2818113.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2818120.png)